molecular formula C15H19Cl2NO3 B4846712 2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide

2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B4846712
M. Wt: 332.2 g/mol
InChI Key: QGZNUOQCEUEYFB-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group, a methyl group, and a tetrahydrofuran-2-ylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves the following steps:

    Preparation of 2,5-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(2,5-dichlorophenoxy)-2-methylpropanamide: This intermediate is synthesized by reacting 2,5-dichlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine.

    Attachment of the tetrahydrofuran-2-ylmethyl group: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling.

    Inducing oxidative stress: Leading to cell damage or apoptosis in certain contexts.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide
  • 2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)butanamide
  • 2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)ethanamide

Uniqueness

2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides reactivity for substitution reactions, while the tetrahydrofuran-2-ylmethyl group enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3/c1-15(2,14(19)18-9-11-4-3-7-20-11)21-13-8-10(16)5-6-12(13)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZNUOQCEUEYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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